molecular formula C10H5ClF3NO B1404139 1-(4-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone CAS No. 1119282-66-4

1-(4-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone

Cat. No.: B1404139
CAS No.: 1119282-66-4
M. Wt: 247.6 g/mol
InChI Key: BJHNBWVRFDXMNQ-UHFFFAOYSA-N
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Description

1-(4-Chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chloroindole and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions to facilitate the acylation of the indole ring.

    Industrial Production: On an industrial scale, the process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-(4-Chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives with potential biological activities.

    Major Products: The major products of these reactions include carboxylic acids, alcohols, and various substituted indole derivatives.

Scientific Research Applications

1-(4-Chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.

    Medicine: Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

1-(4-Chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone can be compared with other indole derivatives:

    Similar Compounds: Compounds such as indole-3-acetic acid, 4-chloroindole, and 1-methyl-1H-indole-3-carboxaldehyde share structural similarities.

    Uniqueness: The presence of the trifluoroethanone group distinguishes it from other indole derivatives, potentially enhancing its biological activity and stability.

    Comparison: Compared to indole-3-acetic acid, which is a natural plant hormone, this compound is more synthetically versatile and can be modified to produce a wide range of bioactive compounds.

Properties

IUPAC Name

1-(4-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-6-2-1-3-7-8(6)5(4-15-7)9(16)10(12,13)14/h1-4,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHNBWVRFDXMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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